Propoxybenzene Propoxybenzene
Brand Name: Vulcanchem
CAS No.: 622-85-5
VCID: VC21214221
InChI: InChI=1S/C9H12O/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
SMILES: CCCOC1=CC=CC=C1
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol

Propoxybenzene

CAS No.: 622-85-5

Cat. No.: VC21214221

Molecular Formula: C9H12O

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

Propoxybenzene - 622-85-5

Specification

CAS No. 622-85-5
Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
IUPAC Name propoxybenzene
Standard InChI InChI=1S/C9H12O/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Standard InChI Key DSNYFFJTZPIKFZ-UHFFFAOYSA-N
SMILES CCCOC1=CC=CC=C1
Canonical SMILES CCCOC1=CC=CC=C1
Boiling Point 189.9 °C
Melting Point -27.0 °C

Introduction

Physical and Chemical Properties

Structural Characteristics

Propoxybenzene possesses a distinct molecular structure that defines its chemical behavior. It consists of a benzene ring with an attached propoxy group (O-C₃H₇). The molecular formula of propoxybenzene is C₉H₁₂O, indicating nine carbon atoms, twelve hydrogen atoms, and one oxygen atom . This structure results in a compound with both aromatic and ether properties, influencing its reactivity and applications.

Physical Properties

Propoxybenzene exists as a colorless liquid at room temperature and exhibits a pleasant, sweet odor similar to anise. This characteristic scent makes it potentially valuable in fragrance applications. The compound demonstrates moderate solubility in water but shows significantly higher solubility in organic solvents such as ethanol and ether, which is consistent with its partially polar nature .

The compound has a relatively low boiling point, contributing to its volatility at standard conditions. This property makes it suitable for applications requiring rapid evaporation, though it also necessitates proper handling procedures to prevent unintended exposure or loss.

Chemical Identifiers

The following table summarizes the key chemical identifiers for propoxybenzene:

IdentifierValue
Common NamePropoxybenzene, Phenetole
Molecular FormulaC₉H₁₂O
CAS Number622-85-5
InChIInChI=1S/C9H12O/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChI KeyDSNYFFJTZPIKFZ-UHFFFAOYSA-N
SMILESO(C=1C=CC=CC1)CCC

Synonyms

Propoxybenzene is known by several synonyms in scientific literature and commercial contexts, including:

  • 1-Phenoxypropane

  • 3-Phenoxy propane

  • Benzene, propoxy-

  • Ether, phenyl propyl

  • Ether, propyl phenyl

  • Propyl phenyl ether

  • Propyloxybenzene

  • Phenyl propyl ether

Synthesis and Production Methods

Williamson Ether Synthesis

The most common method for synthesizing propoxybenzene is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of phenoxide ion with propyl halide (typically propyl bromide or propyl chloride) in the presence of a base. The reaction typically proceeds under reflux conditions to ensure complete conversion .

The general reaction scheme is as follows:
C₆H₅OH + NaOH → C₆H₅O⁻Na⁺ + H₂O
C₆H₅O⁻Na⁺ + C₃H₇Br → C₆H₅OC₃H₇ + NaBr

The efficiency of this synthesis depends on several factors, including the reaction temperature, the nature of the solvent, the strength of the base, and the leaving group on the alkyl halide.

Industrial Production

In industrial settings, propoxybenzene production typically employs continuous flow reactors to maximize efficiency and consistency. The industrial process often uses modified versions of the Williamson ether synthesis, with optimizations for scale, safety, and economic viability. Temperature control, solvent recovery systems, and purification processes are crucial elements in commercial production facilities.

Applications and Uses

Solvent Applications

Propoxybenzene serves as an effective solvent for various organic compounds due to its ability to dissolve both polar and non-polar substances to some extent. Its relatively low boiling point makes it useful in applications where solvent removal is necessary after processing .

Chemical Synthesis

One of the primary applications of propoxybenzene is as an intermediate in the synthesis of more complex organic compounds. Its structure makes it a valuable building block for pharmaceutical ingredients, specialty chemicals, and various fine chemical products .

Pharmaceutical Applications

In pharmaceutical research and development, propoxybenzene derivatives serve as precursors for various medicinal compounds. The ether linkage provides a stable connection point that can be further modified to introduce additional functional groups or to alter the pharmacokinetic properties of drug candidates.

Fragrance Industry

The pleasant aromatic properties of propoxybenzene make it suitable for applications in the fragrance industry. It can be used directly or as a precursor to more complex aromatic compounds that contribute distinctive notes to perfumes and other scented products .

Related Compounds and Derivatives

Structural Analogs

Several compounds bear structural similarities to propoxybenzene, including:

  • 1-Methoxy-4-propoxybenzene: This disubstituted derivative contains both methoxy and propoxy groups on a benzene ring, providing different solubility characteristics and reactivity patterns .

  • 1-Allyloxy-4-propoxybenzene (3c{3,6}): This diether compound has shown significant biological activity, functioning as a feeding deterrent against Lepidopteran larvae and as a repellent against mosquitoes. Research has also demonstrated its potential as an acaricide, particularly against Varroa destructor mites in honey bee colonies .

  • 4-Bromo-2-chloro-1-propoxybenzene: This halogenated derivative contains both bromine and chlorine substituents, in addition to the propoxy group, making it useful for specific synthetic applications requiring halogen functionality.

Biological Activity of Derivatives

Research on propoxybenzene derivatives has revealed interesting biological properties. For example, 1-allyloxy-4-propoxybenzene (3c{3,6}) has been tested against Varroa destructor mites in honey bee colonies with promising results. In field studies conducted in Maryland, USA, this compound showed an estimated efficacy of 78.5% against the mites, compared to 91.3% efficacy for a commercial thymol-based product used as a positive control .

This research suggests potential applications for propoxybenzene derivatives in agricultural pest management and apiculture, presenting opportunities for the development of new biopesticides with reduced environmental impact compared to conventional chemical treatments.

Product NameReferencePurityPrice RangeEstimated Delivery
PropoxybenzeneIN-DA00E8SB97%To inquireMon 21 Apr 25
Phenyl propyl ether54-OR90070698%32.00 €~1,632.00 €Tue 22 Apr 25
Propoxybenzene10-F51656497.0%To inquireFri 02 May 25
Propoxybenzene3B-P2607>98.0%(GC)102.00 €~317.00 €Wed 14 May 25

This market information indicates varying levels of purity, price ranges, and delivery timeframes, allowing researchers and industry professionals to select the appropriate product based on their specific requirements .

Research Applications

Synthetic Organic Chemistry

In synthetic organic chemistry, propoxybenzene serves as both a reagent and a model compound for investigating ether chemistry. Researchers utilize it to study reaction mechanisms, develop new synthetic methodologies, and explore structure-activity relationships in various chemical systems.

Material Science

The ether functionality in propoxybenzene makes it valuable in certain material science applications, particularly in the development of polymers and composite materials where controlled solubility and specific intermolecular interactions are required.

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